N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide
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Overview
Description
N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a methylphenyl group attached to a tetrahydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrophthalazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Chlorophenyl Group: This step usually involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the Methylphenyl Group: Similar to the chlorophenyl group, the methylphenyl group is attached through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-methylbenzylamine: Shares the chlorophenyl group but differs in the core structure.
Alanine, N-(4-chlorophenyl)-, methyl ester: Contains a similar chlorophenyl group but with different functional groups attached.
Uniqueness
N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24ClN3O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C24H24ClN3O2/c1-15-7-9-17(10-8-15)22-20-5-3-4-6-21(20)24(30)28(27-22)16(2)23(29)26-19-13-11-18(25)12-14-19/h7-14,16H,3-6H2,1-2H3,(H,26,29) |
InChI Key |
CPIBLWUIFLLVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C(C)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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